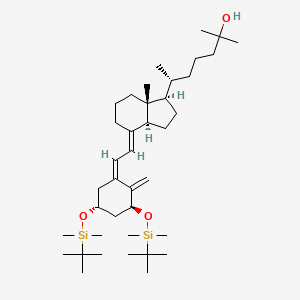

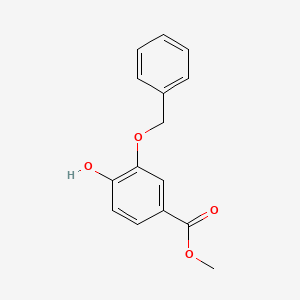

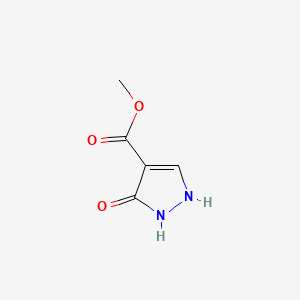

![molecular formula C24H34O4 B589066 2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione CAS No. 1331655-96-9](/img/structure/B589066.png)

2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione is a deuterated form of Coenzyme Q10, a naturally occurring quinone found in the mitochondria of most eukaryotic cells. It plays a crucial role in the electron transport chain, facilitating the production of adenosine triphosphate (ATP), which is essential for cellular energy production . This compound is often used as an internal standard in analytical chemistry for the quantification of Coenzyme Q10 due to its similar chemical properties but distinct mass .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione involves the incorporation of deuterium atoms into the Coenzyme Q10 molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Coenzyme Q10 in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation, chemical synthesis, or a combination of both. Microbial fermentation uses genetically modified microorganisms to produce Coenzyme Q10, which is then chemically modified to incorporate deuterium atoms. Chemical synthesis involves multiple steps, including the preparation of intermediates and the final deuteration step .

Analyse Des Réactions Chimiques

Types of Reactions

2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in the electron transport chain and its antioxidant properties .

Common Reagents and Conditions

Oxidation: This compound can be oxidized to its quinone form using reagents such as ferric chloride (FeCl3) in ethanol.

Major Products

The major products formed from these reactions include the oxidized quinone form and the reduced hydroquinone form of this compound. These forms are crucial for its biological functions and analytical applications .

Applications De Recherche Scientifique

2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications, including:

Mécanisme D'action

2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione exerts its effects through its role in the mitochondrial electron transport chain, where it acts as an electron carrier. It facilitates the transfer of electrons between complex I and complex III, leading to the production of ATP. Additionally, this compound has antioxidant properties, preventing the formation of reactive oxygen species and protecting cellular membranes from oxidative damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

Coenzyme Q10: The non-deuterated form, widely studied for its bioenergetic and antioxidant properties.

Ubiquinol: The reduced form of Coenzyme Q10, known for its potent antioxidant activity.

Plastoquinone: Another quinone involved in the electron transport chain in plants.

Uniqueness

2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical purposes. Its similar chemical properties to Coenzyme Q10 allow for accurate quantification, while its distinct mass ensures clear differentiation in mass spectrometry .

Propriétés

IUPAC Name |

2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/i6D3,7D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREILSQAXUAAHP-WFUYZCHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

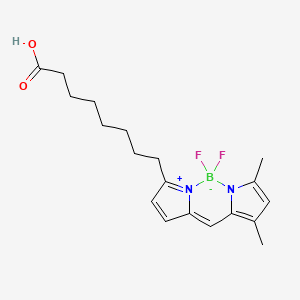

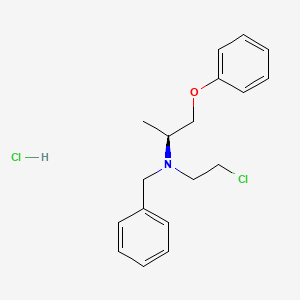

![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)